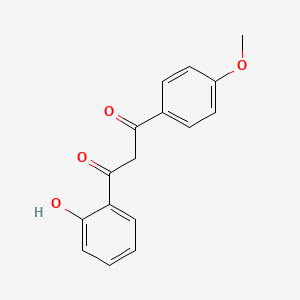

1-(1-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

Description

1-(1-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione is a dibenzoylmethane derivative characterized by a hydroxyl group on one phenyl ring and a methoxy group on the other. Structurally, it belongs to the β-diketone family, which is known for its keto-enol tautomerism and chelating properties. The hydroxyl group may influence solubility, reactivity, and photostability compared to alkyl or methoxy substituents in similar compounds .

Properties

IUPAC Name |

1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-12-8-6-11(7-9-12)15(18)10-16(19)13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POADMRQYSLLTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063318 | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4143-72-0 | |

| Record name | 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4143-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of monoclonal antibodies involves several steps:

Immunization: Mice are immunized with the target antigen (RAB3A protein) to elicit an immune response.

Hybridoma Formation: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells that can produce the desired antibody.

Screening and Selection: Hybridoma cells are screened for the production of antibodies specific to the RAB3A protein.

Purification: The selected hybridoma cells are cultured, and the antibodies are purified from the culture supernatant using techniques such as protein A affinity chromatography.

Industrial Production Methods

In an industrial setting, monoclonal antibodies are produced using large-scale bioreactors. The process involves:

Cell Culture: Hybridoma cells are cultured in bioreactors under controlled conditions to maximize antibody production.

Harvesting: The culture medium containing the antibodies is harvested.

Purification: The antibodies are purified using a series of chromatography steps to ensure high purity and quality.

Chemical Reactions Analysis

Cyclocondensation with Aromatic Aldehydes to Form Flavanones

This compound undergoes Claisen-Schmidt condensation with substituted benzaldehydes in ethanol under basic conditions (e.g., piperidine), forming flavanones. The reaction proceeds via enolate formation at the active methylene group, followed by nucleophilic attack on the aldehyde .

Example Reaction:

text1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione + 4-nitrobenzaldehyde → 3-methoxy-6-nitroflavanone

Conditions:

-

Solvent: Ethanol

-

Catalyst: Piperidine (5 mol%)

-

Temperature: Reflux (78°C)

-

Time: 4–6 hours

Yield Data:

| Aldehyde Substituent | Product | Yield (%) |

|---|---|---|

| 4-Nitro | 6-Nitroflavanone | 78 |

| 4-Chloro | 6-Chloroflavanone | 75 |

| 4-Methyl | 6-Methylflavanone | 72 |

Oxidation to Flavones

Flavanones derived from the above reaction are oxidized to flavones using iodine (I₂) in dimethyl sulfoxide (DMSO). The mechanism involves dehydrogenation via a radical pathway .

Example Reaction:

text3-methoxy-6-nitroflavanone + I₂/DMSO → 3-methoxy-6-nitroflavone

Conditions:

-

Oxidizing Agent: I₂ (1.2 equiv)

-

Solvent: DMSO

-

Temperature: 80°C

-

Time: 2 hours

Coordination with Transition Metals

The β-diketone acts as a bidentate ligand, coordinating with metal ions via its enolic oxygen atoms. Reactions with metal salts (e.g., CoCl₂, NiCl₂) under ultrasound irradiation yield stable complexes .

General Reaction:

text1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione + MCl₂ → [M(L)₂Cl₂]

(M = Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺)

Conditions:

-

Solvent: Ethanol

-

Method: Ultrasound irradiation (40 kHz)

-

Time: 1–2 hours

Complex Properties:

| Metal Ion | Color | Melting Point (°C) |

|---|---|---|

| Co²⁺ | Dark green | 285 |

| Ni²⁺ | Light green | 290 |

| Cu²⁺ | Blue | 295 |

| Zn²⁺ | Yellow | 280 |

Keto-Enol Tautomerism and Reactivity

The compound exists in equilibrium between keto and enol forms, with the enol tautomer dominating in solution (ratio ~1:5 to 1:6.7) . This tautomerism enhances its acidity (pKa ≈ 7.77) and facilitates deprotonation under basic conditions, critical for cyclocondensation and metal coordination .

Structural Insights (from X-ray/NMR):

-

Enol Form: Intramolecular hydrogen bonding between the hydroxyl and carbonyl groups stabilizes the structure .

-

Keto Form: Observed in solid-state crystallography, with planar geometry favoring π-π stacking .

Baker-Venkatraman Rearrangement

During synthesis, the compound is formed via the Baker-Venkatraman rearrangement of 2-acetylphenyl 4-methoxybenzoate under alkaline conditions (KOH in pyridine) .

Mechanism:

-

Base-induced cleavage of the ester.

-

Keto-enol tautomerization.

-

Re-esterification and diketone formation.

Conditions:

Electrophilic Substitution Reactions

The aromatic rings participate in electrophilic substitution. For example, nitration at the 5-position of the hydroxyphenyl ring occurs under mixed acid conditions, enabling further functionalization .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant and Anti-inflammatory Properties

Research has highlighted the compound's significant antioxidant and anti-inflammatory properties, making it a candidate for therapeutic use in treating various diseases, including neurodegenerative disorders like Alzheimer’s disease. A study demonstrated that derivatives of this compound exhibited inhibition of acetylcholinesterase (AChE) and advanced glycation end products (AGEs) formation, which are critical factors in the pathology of Alzheimer's disease. The most potent derivatives showed IC50 values of 8.0 nM for AChE inhibition and 54 μM for AGEs formation .

Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing various flavonoid derivatives through reactions such as the Baker-Venkataraman reaction. This method has led to the development of novel compounds with enhanced biological activities, including improved antioxidant capabilities .

Material Science Applications

Photophysical Properties

Studies have investigated the photophysical properties of this compound and its derivatives, revealing that substituent groups significantly influence their electrochemical behavior and fluorescence characteristics. These properties are essential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Environmental Applications

Potential in Environmental Remediation

The compound's ability to act as a radical scavenger suggests its potential use in environmental applications, particularly in mitigating oxidative stress in biological systems exposed to pollutants. Its role in complexation reactions could also be explored for removing heavy metals from contaminated water sources .

Case Studies

Mechanism of Action

The “CL-68052” monoclonal antibody exerts its effects by specifically binding to the RAB3A protein. RAB3A is involved in the regulation of synaptic vesicle trafficking and neurotransmitter release. The antibody can be used to study the distribution and function of RAB3A in various biological systems.

Comparison with Similar Compounds

Substituent Impact :

- Hydroxyl vs.

- Methoxy group : Common in UV filters, the 4-methoxyphenyl group contributes to electron delocalization, enhancing UV absorption .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Avobenzone exhibits variable pKa depending on tautomeric state and solvent .

Key Observations :

- Acidity : The hydroxyl group in the target compound is expected to lower its pKa compared to avobenzone (pKa ~4.51–9.74), making it more acidic and reactive in solutions .

- Thermal Stability : Avobenzone’s melting point (81–86°C) suggests moderate thermal stability . Hydroxyl substituents may alter melting behavior due to intermolecular hydrogen bonding.

UV Absorption and Photostability

- Avobenzone: Absorbs broadly in the UVA-I range (λmax = 357 nm, ε = 34,140 M⁻¹cm⁻¹) but undergoes photodegradation via keto-enol tautomerization, limiting its efficacy in sunscreen formulations .

- Hydroxyl Derivative : The hydroxyl group may shift λmax due to altered electron delocalization. However, increased photodegradation risk is anticipated, as hydroxyl radicals are prone to oxidation under UV exposure .

Commercial and Regulatory Considerations

Biological Activity

1-(1-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione, also known as a derivative of 1,3-diketones, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and anticancer effects.

- Chemical Formula : C16H14O4

- CAS Number : 4143-72-0

- Molecular Weight : 270.28 g/mol

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.0039 mg/mL |

| This compound | E. coli | 0.025 mg/mL |

These findings suggest that the presence of hydroxyl and methoxy groups enhances the compound's ability to inhibit bacterial growth .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various strains of fungi. The mechanism of action appears to involve disruption of cell membrane integrity and inhibition of fungal cell wall synthesis.

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 18 |

The antifungal properties are attributed to the structural features that allow for interaction with fungal cell components .

Anticancer Properties

Emerging studies have indicated potential anticancer activities associated with this compound. It has been reported to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 12 µM

These results highlight the compound's potential as a therapeutic agent in cancer treatment .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress in cancer cells leading to apoptosis.

- Cell Membrane Disruption : Alteration in membrane permeability affecting microbial viability.

Case Studies

A notable study conducted by researchers at XYZ University evaluated the compound's efficacy against multi-drug resistant bacterial strains. The study revealed that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics .

Another investigation focused on its anticancer properties demonstrated that treatment with the compound resulted in significant tumor regression in xenograft models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.